3-butyl-1-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea
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Overview
Description
3-butyl-1-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-butyl-1-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea involves several steps:
Starting Materials: The synthesis begins with the preparation of the indole nucleus, which is a common scaffold in many bioactive molecules.
Synthetic Route: The indole nucleus is then functionalized with a butyl group and a thiourea moiety.
Reaction Conditions: The reactions are typically carried out under reflux conditions with the use of catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-butyl-1-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives .
Scientific Research Applications
3-butyl-1-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-butyl-1-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways involved in cell proliferation, apoptosis, and immune response.
The exact mechanism may vary depending on the specific biological context and the target cells or organisms.
Comparison with Similar Compounds
3-butyl-1-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea can be compared with other indole derivatives:
Similar Compounds: Examples include 1-butyl-2-methyl-1H-indole-3-carboxylate and 5-fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide.
Uniqueness: The presence of the thiourea moiety and the specific substitution pattern on the indole nucleus make this compound unique.
Properties
Molecular Formula |
C14H18N4OS |
---|---|
Molecular Weight |
290.39 g/mol |
IUPAC Name |
1-butyl-3-(2-hydroxy-1-methylindol-3-yl)iminothiourea |
InChI |
InChI=1S/C14H18N4OS/c1-3-4-9-15-14(20)17-16-12-10-7-5-6-8-11(10)18(2)13(12)19/h5-8,19H,3-4,9H2,1-2H3,(H,15,20) |
InChI Key |
IXAVHYSMKREUCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)N=NC1=C(N(C2=CC=CC=C21)C)O |
Origin of Product |
United States |
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